[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid
Description
Properties
Molecular Formula |
C12H19BN2O4S |
|---|---|
Molecular Weight |
298.17 g/mol |
IUPAC Name |
[4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H19BN2O4S/c1-20(18,19)15-8-6-14(7-9-15)10-11-2-4-12(5-3-11)13(16)17/h2-5,16-17H,6-10H2,1H3 |
InChI Key |
ZDNNROCWFAHBIL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure Analysis
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of 4-bromomethylphenylboronic acid | Commercially available or synthesized via bromination of methylphenylboronic acid | Key arylboronic acid intermediate |
| 2 | Nucleophilic substitution reaction | 4-Bromomethylphenylboronic acid + 4-methylsulfonylpiperazine, K2CO3, Pd catalyst, THF or DMF, 80-100°C, 12-24 h | Formation of [4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid |
| 3 | Purification | Crystallization or column chromatography | Isolation of pure compound |
Mechanistic Insights
- The reaction proceeds via nucleophilic attack of the secondary amine nitrogen of the methylsulfonylpiperazine on the electrophilic bromomethyl group attached to the phenylboronic acid.
- When catalyzed by palladium complexes, the reaction may follow a cross-coupling mechanism involving oxidative addition, transmetallation, and reductive elimination steps.
- The boronic acid moiety remains intact during this substitution, preserving its reactivity for further transformations.
Supporting Research and Literature Data
- The synthetic approach aligns with established methods for functionalizing arylboronic acids through nucleophilic substitution or palladium-catalyzed amination reactions, as documented in organic synthesis literature.
- The use of potassium carbonate as a base and polar aprotic solvents is consistent with optimizing nucleophilicity and solubility of reactants.
- Reaction temperatures of 80–100°C balance reaction rate with compound stability.
- Purification by crystallization or chromatography ensures removal of palladium residues and unreacted starting materials, critical for medicinal chemistry applications.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Starting arylboronic acid | 4-Bromomethylphenylboronic acid | Commercially available or synthesized |
| Nucleophile | 4-Methylsulfonylpiperazine | Secondary amine with methylsulfonyl group |
| Base | Potassium carbonate (K2CO3) | Facilitates nucleophilic substitution |
| Catalyst | Palladium complex (e.g., Pd(PPh3)4) | Optional, for cross-coupling enhancement |
| Solvent | THF, DMF | Polar aprotic solvents preferred |
| Temperature | 80–100°C | Optimizes reaction rate and selectivity |
| Reaction time | 6–24 hours | Ensures complete conversion |
| Purification | Crystallization, chromatography | Achieves high purity for research use |
Chemical Reactions Analysis
Types of Reactions
[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form reversible covalent bonds with diols makes it valuable in the development of sensors and molecular recognition systems.
Biology
In biological research, this compound is explored for its potential as a biochemical probe. Its boronic acid group can interact with biomolecules such as carbohydrates, enabling the study of carbohydrate-protein interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Boronic acids are known to inhibit proteases, and this compound may exhibit similar activity, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of [4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can inhibit the function of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Piperazine Moieties
4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid Pinacol Ester ()
- Structure : Contains a methylpiperazine group instead of methylsulfonylpiperazine.
- Synthesis : Prepared via pinacol ester protection, a common strategy to stabilize boronic acids during reactions .
4-(4-Methylpiperazin-1-yl)benzeneboronic Acid Pinacol Ester ()
- Structure : Direct attachment of methylpiperazine to the phenyl ring without a methylene spacer.
- The methylene bridge in the target compound may offer greater conformational flexibility for binding interactions .
Sulfur-Containing Boronic Acids
4-(Methylthio)phenylboronic Acid ()
- Structure : Features a methylthio (-SMe) group instead of methylsulfonylpiperazine.
- Electronic Properties : Conductance studies under varying voltages () show that sulfur substituents modulate electronic properties, but the methylthio group is less electron-withdrawing than methylsulfonyl .
- Reactivity : Used in oxidative coupling reactions; however, Suzuki-Miyaura coupling with dibromo-building blocks failed (), suggesting limitations in certain reaction conditions .
4-(Morpholinosulfonyl)phenylboronic Acid ()
- Structure : Morpholine-sulfonyl group replaces methylsulfonylpiperazine.
- Physicochemical Properties : Similar solubility profiles due to the sulfonyl group, but the morpholine ring may alter hydrogen-bonding capacity compared to piperazine .
Boronic Acids with Carboxylic or Methyl Substituents
Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid ()
- Analytical Data :
| Compound | Average Concentration (ppm) | %RSD |
|---|---|---|
| Carboxy Phenyl Boronic Acid | 10,596.1 | 6.1 |
| Methyl Phenyl Boronic Acid | 21,000.9 | 1.9 |
- Stability : Lower %RSD for methylphenyl boronic acid suggests greater stability under tested conditions. The target compound’s sulfonylpiperazine group may introduce steric hindrance, affecting detection consistency .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid ()
- Activity : Inhibits fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A (1.5 µM).
- Comparison : The target compound’s methylsulfonylpiperazine group could enhance solubility or target affinity, though direct activity data are unavailable .
Autotaxin Inhibitors ()
- Structure : Boronic acids with dioxopyrrolidine or fluorobenzyl groups.
- Design : Highlight the importance of sulfonyl groups in enzyme inhibition. The target compound’s methylsulfonylpiperazine may similarly enhance binding to catalytic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
